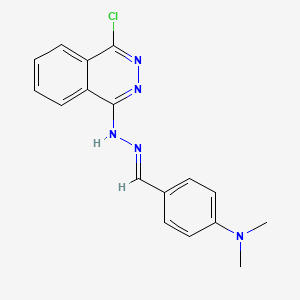

4-(dimethylamino)benzaldehyde (4-chloro-1-phthalazinyl)hydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(dimethylamino)benzaldehyde (4-chloro-1-phthalazinyl)hydrazone, also known as DIMABAL or DP, is a chemical compound that has shown promising results in scientific research. It is a hydrazone derivative of 4-(dimethylamino)benzaldehyde and 4-chloro-1-phthalazinone. The compound is known for its potential application in various fields such as analytical chemistry, medicinal chemistry, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

4-(N,N-dimethylamino)benzaldehyde nicotinic acid hydrazone has been studied as a corrosion inhibitor for mild steel in 1 M HCl solution. It was found to act as a mixed-type corrosion inhibitor, with the efficiency increasing with the concentration. This compound adheres to Langmuir's adsorption isotherm, suggesting its spontaneous adsorption on the steel surface. The study included weight loss and electrochemical methods, as well as quantum chemical calculations and microscopy techniques (Singh et al., 2016).

Electrophotography

Hydrazone compounds, including 4-(dimethylamino)benzaldehyde diphenylhydrazone, have been investigated as carrier transport materials in electrophotography. The synthesis of these compounds and their application in this field were studied, highlighting their role in the development of electrophotographic technology (Chen Zhaobin, 1999).

Complexation with Transition Metals

Research has been conducted on complexes of 2-(N-tosylamino)benzaldehyde 1-phthalazinylhydrazone with transition metals like Cu(II), Ni(II), and Mn(II). These complexes were studied for their acid-base properties, and their structures were elucidated using X-ray diffraction and quantum-chemical calculations (Popov et al., 2011).

Catalyst for Synthesis of Hydrazones

The hydrazone functional group, which can be derived from aldehydes like 4-(dimethylamino)benzaldehyde, has wide applications in organic chemistry, materials science, and biomedicine. The study of CeCl3-assisted hydrazonation of acetophenones and benzaldehydes showed the versatility of these compounds in various synthetic applications (Vargas et al., 2020).

Nonlinear Optics

Hydrazone derivatives, including those derived from 4-(dimethylamino)benzaldehyde, have been explored for their second-order nonlinear optical properties. The study involved synthesizing these derivatives and characterizing their optical behavior through electric-field-induced second harmonic generation and quantum-chemical computations. This research demonstrates the potential of these compounds in the field of nonlinear optics (Serbutoviez et al., 1995).

Fluorescence Properties

The synthesis and characterization of 4-(dimethylamino)benzaldehyde benzoylhydrazone and its zinc(II), cadmium(II) complexes reveal strong fluorescence properties. These compounds are suitable for use in fluorescent coatings, offering potential applications in materials science (J. Xue, 2010).

Eigenschaften

IUPAC Name |

4-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phthalazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5/c1-23(2)13-9-7-12(8-10-13)11-19-21-17-15-6-4-3-5-14(15)16(18)20-22-17/h3-11H,1-2H3,(H,21,22)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFCDJZPRCQLNE-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide](/img/structure/B5526108.png)

![6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5526113.png)

![N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5526130.png)

![[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)

![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)

![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)

![4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)

![4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5526186.png)

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5526187.png)